

The Solubility of Sodium Picramate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sodium picramate**

Cat. No.: **B1233882**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **sodium picramate** (Sodium 2-amino-4,6-dinitrophenolate), a compound used as an intermediate in the synthesis of dyes and other organic chemicals. Due to its energetic nature, understanding its solubility is critical for safe handling, reaction optimization, and purification processes. This document collates available quantitative and qualitative solubility data, outlines a generalized experimental protocol for its determination based on established international standards, and provides visual workflows for both its synthesis and solubility assessment.

Quantitative Solubility Data

Quantitative data on the solubility of **sodium picramate** in a wide range of organic solvents is not extensively documented in publicly available literature. The existing data, primarily found in chemical databases and regulatory summaries, is compiled below. It is important to note the discrepancies in reported values, which may arise from variations in experimental conditions, sample purity, and analytical methods.

Table 1: Quantitative Solubility of **Sodium Picramate** in Various Solvents

Solvent	Temperature e (°C)	Solubility	Unit	Source(s)	Notes
Water	25	10.602	g/L	[1] [2]	-
Water	20	~2.0	g/L	[3]	-
Water	Not Specified	12.7	g/L	[4]	Reported as 1.27 g/100 ml
Water	Not Specified	< 10	g/L	[5]	Report notes some insoluble material was present.
Dimethyl Sulfoxide (DMSO)	Not Specified	> 100	g/L	[5]	Source document states no primary experimental data was provided.
Ethanol	Not Specified	< 10	g/L	[5]	Source document states no primary experimental data was provided.
Organic Solvents (General)	20	3.478	g/L	[1] [2]	The specific solvent(s) are not identified.

Qualitative Solubility

In addition to the quantitative data, several sources provide qualitative descriptions of **sodium picramate**'s solubility. These indicate that the compound is generally soluble in a variety of

polar and non-polar organic solvents.

- Soluble in: Alcohol, Benzene, Glacial Acetic Acid, Aniline, and Ether.[6][7]

This broad solubility suggests its utility in diverse reaction and purification schemes, but requires careful solvent selection to control processes like crystallization.

Experimental Protocols for Solubility Determination

While specific, published protocols for determining **sodium picramate** solubility are scarce, a robust methodology can be derived from established international standards. The following is a generalized protocol based on the OECD Guideline 105 "Water Solubility (Flask Method)," which is suitable for determining the solubility of solids in water and can be adapted for organic solvents.[2][5][8]

Generalized Flask Method Protocol

This method determines the saturation mass concentration of a substance in a solvent at a specific temperature.

1. Preparation of the Test System:

- Add an excess amount of solid **sodium picramate** to a flask containing the desired organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
- Seal the flask to prevent solvent evaporation.
- Place the flask in a constant temperature apparatus (e.g., a thermostatically controlled shaker bath or magnetic stirrer plate in a temperature-controlled chamber).

2. Equilibration:

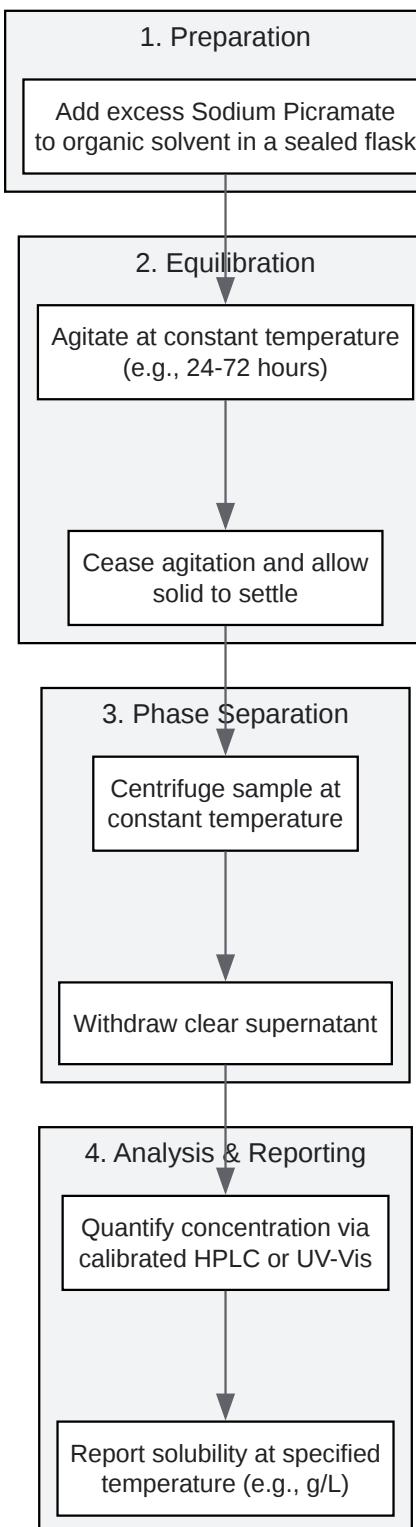
- Agitate the mixture at a constant temperature (e.g., 20 °C or 25 °C) for a sufficient duration to allow the system to reach equilibrium.
- A preliminary test is recommended to determine the time required to reach equilibrium.[5] Typically, this involves agitating for periods of 24, 48, and 72 hours and analyzing samples at each interval. Equilibrium is considered reached when consecutive measurements are in agreement.

3. Phase Separation:

- Once equilibrium is established, cease agitation and allow the excess solid to settle. It is critical to maintain the constant temperature during this step.
- Separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation at the test temperature, followed by careful withdrawal of the supernatant for analysis.^[8] Filtration through a membrane filter compatible with the solvent can also be used.

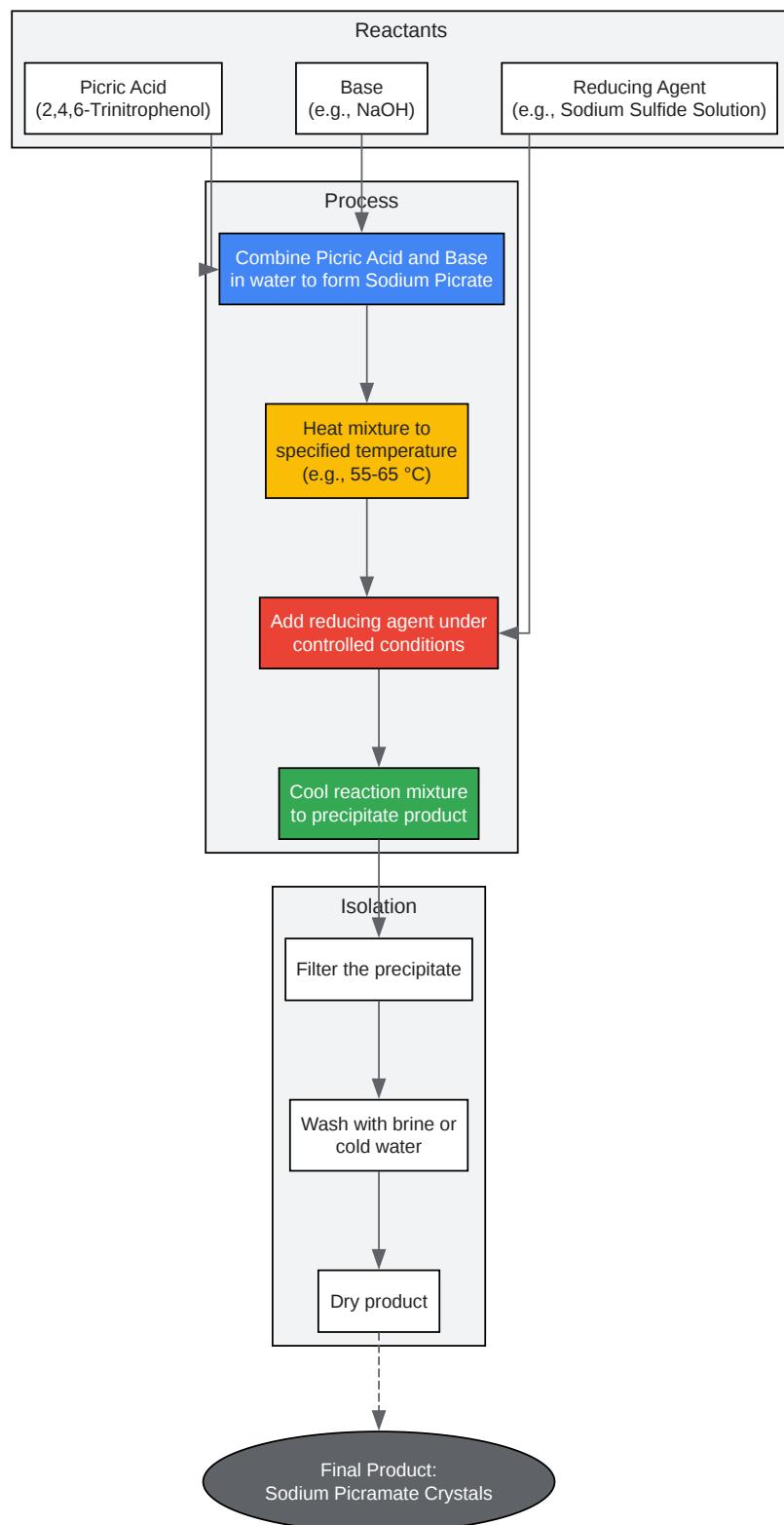
4. Analysis:

- Accurately measure the concentration of **sodium picramate** in the saturated solution (the supernatant).
- A suitable analytical method must be used. Given **sodium picramate**'s chromophoric nature, High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) or UV-Vis spectrophotometry are appropriate techniques.
- Prepare a calibration curve using standards of known **sodium picramate** concentrations in the same solvent to quantify the amount in the saturated sample.


5. Data Reporting:

- The solubility should be reported in units of mass per volume (e.g., g/L) or mass per mass of solvent (e.g., g/100 g).
- The report must specify the temperature at which the determination was made, the analytical method used, and the purity of the **sodium picramate** sample.

Visualized Workflows


To further clarify the processes involved with **sodium picramate**, the following diagrams illustrate key experimental and logical workflows.

Experimental Workflow for Solubility Determination (Flask Method)

[Click to download full resolution via product page](#)

Caption: Workflow for determining solubility via the Flask Method.

Typical Synthesis Pathway for Sodium Picramate

[Click to download full resolution via product page](#)

Caption: Synthesis of **sodium picramate** by reduction of picric acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sciencemadness Discussion Board - Picramic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. filab.fr [filab.fr]
- 3. Sciencemadness Discussion Board - picramic acid from picric - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. oecd.org [oecd.org]
- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [The Solubility of Sodium Picramate in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233882#solubility-of-sodium-picramate-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com